N-(2,3-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-(2,3-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a useful research compound. Its molecular formula is C17H13Cl2FN4S and its molecular weight is 395.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.0222012 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Thiourea derivatives are synthesized and characterized through various spectroscopic techniques. For instance, Yusof et al. (2010) synthesized a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, characterized by IR, 1H, and 13C NMR, and single crystal X-ray diffraction methods, highlighting the versatility of thiourea compounds for structural analysis and molecular architecture studies (Yusof et al., 2010).
Biological Activities
Several studies have investigated the potential bioactive properties of thiourea derivatives. For example, Hammam et al. (2005) explored fluoro-substituted benzo[b]pyran derivatives, demonstrating their anti-lung cancer activity, suggesting the potential therapeutic applications of thiourea compounds in cancer treatment (Hammam et al., 2005). Similarly, Faidallah et al. (2016) synthesized fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents, indicating their potential in developing new treatments for diabetes (Faidallah et al., 2016).
Antioxidant and Anticancer Activities
Thiourea derivatives have also been evaluated for their antioxidant and anticancer activities. Reddy et al. (2015) synthesized urea, thiourea, and selenourea derivatives with thiazole moieties, demonstrating potent antioxidant activity, which could be significant for developing new antioxidant therapies (Reddy et al., 2015). Additionally, Koca et al. (2013) reported on the synthesis and anticancer activity of acyl thioureas bearing a pyrazole moiety, underlining the potential of thiourea derivatives in cancer research (Koca et al., 2013).
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4S/c18-12-5-3-7-14(16(12)19)21-17(25)22-15-8-9-24(23-15)10-11-4-1-2-6-13(11)20/h1-9H,10H2,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBHOJHYFVOWJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NC3=C(C(=CC=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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